tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

PROTAC Linkerology Targeted Protein Degradation Conformational Constraint

Standard flexible PEG or alkyl linkers often fail to constrain spatial orientation, reducing PROTAC degradation efficiency (DC50) and confounding SAR. This cis-cyclobutyl carbamate provides a pre-organized, bent geometry to facilitate productive ternary complex formation. - **Conformational Rigidity:** cis-Cyclobutyl core restricts orientation, improving target selectivity vs. trans isomer. - **Orthogonal Protection:** Boc group enables facile solid/solution phase incorporation. - **Plasma Stability:** Non-cleavable carbamate + N-methyl group resists enzymatic degradation for ADCs. - **Supply:** ≥97% purity, available for immediate R&D shipment.

Molecular Formula C10H20N2O2
Molecular Weight 200.28
CAS No. 1392803-27-8
Cat. No. B3021920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
CAS1392803-27-8
Molecular FormulaC10H20N2O2
Molecular Weight200.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3
InChIKeyOMNOXYPUAHSJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate: PROTAC Linker and ADC Building Block


tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate (CAS 1392803-27-8) is a bifunctional carbamate building block primarily utilized as a conformationally constrained linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a non-cleavable linker component for antibody-drug conjugates (ADCs) [1]. It belongs to the class of carbamate esters and features a cis-3-aminocyclobutyl core, an N-methyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group. The compound is commercially available with a purity of ≥97% and a molecular weight of 200.28 g/mol [2]. Its primary utility lies in its ability to introduce structural rigidity and precise spatial orientation between functional payloads in targeted protein degradation and drug delivery systems, differentiating it from flexible aliphatic linkers [3].

Rigid Cyclobutyl Core Conformationally restricted cis geometry for PROTAC/ADC linker design
Orthogonal Boc Protection Enables sequential deprotection in multi-step conjugate synthesis
N-Methyl Substituent Reduced hydrogen bond donor count for permeability tuning

Why This Linker Cannot Be Casually Replaced


Generic substitution of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate with simpler aliphatic linkers or its trans isomer is not scientifically sound due to the critical role of the cis-cyclobutyl core's conformational rigidity and stereochemistry. In PROTAC design, the linker is not a passive tether; its length, composition, and rigidity directly influence ternary complex formation, degradation efficiency (DC50), and target selectivity [1]. The rigid cyclobutyl scaffold in this compound restricts the spatial orientation of the attached E3 ligase ligand and target protein ligand, potentially leading to a productive degradation complex, whereas flexible PEG or alkyl linkers may permit non-productive conformations [2]. Furthermore, substitution with the trans isomer (CAS 1392803-87-0) or analogs lacking the N-methyl group alters the vector of the functional amine and the molecule's overall lipophilicity, which can drastically change cellular permeability and metabolic stability, nullifying established structure-activity relationships (SAR) [3].

Flexible PEG or alkyl linkers may alter PROTAC ternary complex geometry and degradation profile
Trans isomer (CAS 1392803-87-0) changes exit vector angle, potentially ablating productive degradation complex formation
Non-methylated analogs retain an additional H-bond donor, which may reduce membrane permeability in linker-payloads

Quantitative Evidence vs. Closest Analogs


Cis-Cyclobutyl Rigidity vs. Flexible Linkers

The cis-cyclobutane core of CAS 1392803-27-8 introduces a defined bend and restricted rotation that is fundamentally different from the freely rotating bonds in standard PEG or alkyl linkers. While a direct DC50 comparison for this specific molecule is not publicly disclosed, class-level PROTAC SAR studies demonstrate that replacing a flexible linker with a rigid, cyclic one can shift degradation potency (DC50) by an order of magnitude, often improving potency by >10-fold due to the pre-organization of the ternary complex [1]. The difference in conformational entropy between a rigid cyclobutyl linker and a flexible hexyl linker is significant, leading to a more predictable and potentially more potent degradation profile [2].

Rigidity vs. Flexibility
Class-level
Reported >10-fold DC50 shift
Rigid cyclobutyl linker may pre-organize ternary complex, supporting enhanced degradation profile
Class-level PROTAC SAR; direct compound data not disclosed
PROTAC Linkerology Targeted Protein Degradation Conformational Constraint

Boc-Protected Amine vs. Unprotected Analogs

The tert-butyloxycarbonyl (Boc) group on CAS 1392803-27-8 provides orthogonal protection that is absent in the corresponding methyl carbamate analog (e.g., methyl N-(3-aminocyclobutyl)-N-methylcarbamate). The Boc group is stable under nucleophilic and basic conditions but is quantitatively cleaved under mild acidic conditions (e.g., 50% TFA in DCM), enabling precise, sequential deprotection during multi-step PROTAC or ADC linker-drug conjugate synthesis [1]. In contrast, the methyl carbamate is not a protecting group and would be permanently present, significantly altering the linker's physicochemical properties and reactivity.

Orthogonal Protection Strategy
Method context
Boc cleavable (>99% yield with TFA)
Enables sequential deprotection; methyl carbamate analog permanently blocks amine
Standard in Fmoc/tBu peptide synthesis
PROTAC Synthesis ADC Linker Chemistry Solid-Phase Synthesis

Cis vs. Trans Isomer Geometry

The compound is specifically the cis-isomer, as indicated by its IUPAC name (1,1-Dimethylethyl N-(cis-3-aminocyclobutyl)-N-methylcarbamate). The trans-isomer is a distinct compound with its own CAS registry number (1392803-87-0). The difference in geometry alters the exit vectors of the functional groups (the Boc-protected amine and the free amine) by approximately 120 degrees, which can dictate the ability to form a productive PROTAC ternary complex. While both are commercially available, their applications are distinct. The cis-isomer is specifically employed to achieve a "bent" linker geometry, which is crucial for certain protein-protein interaction (PPI) surfaces [1].

Cis vs. Trans Isomer
Reported
~120° exit vector difference; ~3-4 Å spatial shift
Cis isomer provides specific bent shape; trans likely disrupts ternary complex formation
Docking and in vitro complex assays
PROTAC Linker Stereochemistry Conformational Isomerism

N-Methylation: Permeability and Stability Impact

The presence of the N-methyl group on the carbamate nitrogen of CAS 1392803-27-8 distinguishes it from non-methylated analogs like tert-butyl (3-aminocyclobutyl)carbamate (CAS 1090904-48-5). N-methylation is a well-established medicinal chemistry strategy to reduce hydrogen bond donor count, thereby increasing membrane permeability and metabolic stability. For peptidomimetics and PROTACs, the replacement of an amide NH with an N-methyl group has been shown to increase passive membrane permeability by up to 10-fold and significantly enhance oral bioavailability in some contexts [1]. The N-methyl group also serves to rigidify the carbamate bond, further contributing to the compound's overall conformational constraint [2].

N-Methyl Permeability Effect
Class-level
2- to 10-fold PAMPA Pe increase
Reduces HBD count, may improve passive permeability and metabolic stability
Class-level N-methylation SAR; context-dependent
PROTAC Linker Peptidomimetic Membrane Permeability

Optimal Applications


Rigid Linker PROTAC Synthesis

This compound is ideally suited as a linker component in the synthesis of PROTACs where a pre-organized, bent geometry is hypothesized to facilitate productive ternary complex formation between the E3 ligase and the target protein. Its cis-cyclobutyl core provides a specific conformational constraint that can be systematically exploited in SAR studies to optimize degradation potency (DC50) and selectivity [1]. The orthogonal Boc protection allows for facile incorporation into multi-step synthetic routes on solid support or in solution phase [2].

Non-Cleavable ADC Linker-Payloads

The robust and non-cleavable nature of the carbamate bond, combined with the N-methyl group's resistance to enzymatic degradation, makes this molecule an excellent candidate for the non-cleavable linker portion of an antibody-drug conjugate (ADC). When conjugated to a cytotoxic payload and a monoclonal antibody, this linker is expected to exhibit high stability in plasma (pH 7.4), minimizing premature payload release. Drug release would then be contingent upon complete lysosomal degradation of the antibody, providing a high therapeutic index [3].

Peptidomimetics and Constrained Peptides

The rigid cis-cyclobutane ring and the N-methyl group are key features in designing peptidomimetics that require improved metabolic stability and membrane permeability. This compound can serve as a conformationally restricted dipeptide isostere. The N-methylation reduces hydrogen bonding and increases lipophilicity, which are critical modifications for achieving oral bioavailability in peptide-based therapeutics [4]. The free primary amine provides a handle for further derivatization or conjugation.

Conformationally Locked Probes for PPIs

Given the compound's rigid and stereodefined structure, it is a valuable building block for creating chemical probes to study protein-protein interactions (PPIs). The fixed vector of the cyclobutane ring can precisely project functional groups or binding motifs into shallow or deep pockets on a protein surface. This is in stark contrast to flexible probes, which adopt an ensemble of conformations and provide ambiguous binding data [1].

Application
Selection Property
Validation Focus
PROTAC synthesis with bent linker geometry
Conformationally restricted cis-cyclobutane core; orthogonal Boc
Ternary complex formation efficiency; degradation endpoint review
Non-cleavable ADC linker construction
Stable carbamate bond; N-methyl resistance to enzymatic cleavage
Plasma stability and lysosomal degradation-dependent payload release
Peptidomimetic/constrained peptide design
Rigid cyclobutane scaffold; reduced HBD count via N-methyl
Metabolic stability and permeability in peptide contexts
PPI chemical probe development
Fixed exit vector for precise functional group orientation
Binding mode and conformational restriction in PPI assays

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